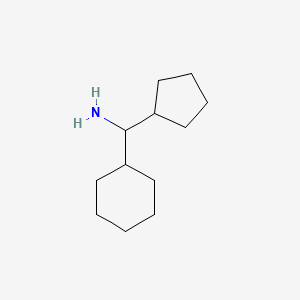

Cyclohexyl(cyclopentyl)methanamine

描述

Significance of Alicyclic Methanamine Scaffolds in Organic Chemistry

Alicyclic methanamine scaffolds are pivotal in the realm of organic chemistry, particularly in the development of new synthetic methodologies and the construction of complex molecular architectures. The sp³-hybridized nature of the carbon atoms in the cyclohexyl and cyclopentyl rings allows for a defined spatial arrangement of substituents, which is crucial in designing molecules with specific biological activities. sigmaaldrich.com The conformational rigidity and three-dimensional topology of these scaffolds are highly sought after in drug discovery, as they can lead to enhanced binding affinity and selectivity for biological targets. libretexts.org

The lipophilic character of the cycloalkyl groups can significantly influence the physicochemical properties of the parent molecule, such as its solubility and ability to permeate biological membranes. This makes alicyclic methanamine scaffolds valuable building blocks in medicinal chemistry for the synthesis of novel therapeutic agents. smolecule.comnih.gov The amine functionality further provides a reactive handle for a variety of chemical transformations, allowing for the diversification of the core structure. smolecule.com

Historical Context and Evolution of Cycloalkyl(cycloalkyl)methanamine Research

The synthesis of amines has been a cornerstone of organic chemistry for over a century, with early methods focusing on the alkylation of ammonia. google.comwikipedia.org The preparation of alicyclic amines gained momentum in the mid-20th century, with researchers exploring various synthetic routes. acs.org One of the classical methods for synthesizing amines is the Leuckart-Wallach reaction, which utilizes formic acid as a reducing agent in the reductive amination of carbonyl compounds. google.com

The development of more efficient and selective reducing agents has significantly advanced the synthesis of cycloalkylamines. Reductive amination of a corresponding ketone, in this case, cyclohexyl(cyclopentyl)methanone, stands as a primary method for the synthesis of cyclohexyl(cyclopentyl)methanamine. google.comunive.it This process typically involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, a critical aspect in the synthesis of chiral amines. researchgate.net

A patent from 1999 describes the synthesis of various α-cycloalkylalkyl substituted methanamines, highlighting their importance as intermediates for pharmaceutically active compounds. google.com This underscores the long-standing interest in this class of molecules within the pharmaceutical industry.

Emerging Research Directions and Unaddressed Challenges in this compound Chemistry

Current research on cycloalkylamines is increasingly focused on the development of novel derivatives with tailored biological activities. nih.gov The functionalization of the alicyclic rings and the amine group allows for the creation of diverse chemical libraries for high-throughput screening. mdpi.com The synthesis of fluorinated analogues of related cycloalkylamines has been explored to improve pharmacokinetic properties. uea.ac.uk

A significant challenge in the field is the stereoselective synthesis of specific isomers of asymmetrically substituted cycloalkylamines. nih.gov The development of catalytic and asymmetric synthetic methods to control the stereochemistry at the methanamine carbon and within the cycloalkyl rings is an active area of investigation. google.com

Furthermore, a comprehensive understanding of the structure-activity relationships of this compound and its derivatives is still evolving. nih.gov Future research will likely focus on elucidating the specific interactions of these compounds with biological targets to guide the rational design of new molecules with desired therapeutic effects. The exploration of this compound and its analogues as scaffolds for multitarget-directed ligands in complex diseases is also a promising avenue. nih.gov

Data Tables

Due to the limited availability of specific experimental data for this compound, the following table presents the physicochemical properties of the closely related compound, N,N-dicyclohexylmethylamine, to provide an illustrative example of the characteristics of such molecules.

Table 1: Physicochemical Properties of N,N-Dicyclohexylmethylamine

| Property | Value |

|---|---|

| Molecular Formula | C13H25N |

| Molar Mass | 195.34 g/mol |

| Density | 0.912 g/mL at 25°C |

| Boiling Point | 265°C |

| Flash Point | 110.6°C |

| LogP | 4.18 |

| Refractive Index | 1.492 |

(Data sourced from references chemicalbook.comvolochem.comohans.comchemeo.com)

The synthesis of this compound would likely proceed via the reductive amination of cyclohexyl(cyclopentyl)methanone. The following table outlines typical conditions for such a reaction, drawn from general procedures for reductive amination.

Table 2: Illustrative Conditions for Reductive Amination

| Parameter | Condition |

|---|---|

| Substrates | Cyclohexyl(cyclopentyl)methanone, Amine Source (e.g., Ammonia) |

| Reducing Agents | Sodium borohydride (B1222165) (NaBH4), Sodium cyanoborohydride (NaBH3CN), Catalytic Hydrogenation (H2/Pd/C) |

| Catalyst (if applicable) | Palladium on carbon (Pd/C), Raney Nickel, Iron-based catalysts |

| Solvent | Methanol (B129727), Ethanol, Tetrahydrofuran (B95107) (THF), Cyclopentyl methyl ether (CPME) |

| Temperature | Room temperature to elevated temperatures (e.g., 40-80°C) |

(Information synthesized from references unive.itresearchgate.nettudelft.nl)

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexyl(cyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOHGYTXQMDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Cyclohexyl Cyclopentyl Methanamine and Analogues

Foundational Synthetic Strategies

The creation of the carbon-nitrogen bond in cyclohexyl(cyclopentyl)methanamine is most commonly achieved through reductive amination, a process that forms an amine from a carbonyl compound and an amine. An alternative, yet equally important, method involves nucleophilic substitution, where an amine displaces a suitable leaving group.

Reductive Amination Protocols

Reductive amination is a highly effective one-pot or two-step procedure for synthesizing secondary and tertiary amines. ias.ac.in The process begins with the reaction between a carbonyl compound and an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. The synthesis of this compound via this method can theoretically proceed through two pathways: the reaction of cyclohexanecarboxaldehyde (B41370) with cyclopentylamine (B150401), or the reaction of cyclopentanecarboxaldehyde with cyclohexylamine (B46788).

The initial step in reductive amination involves the nucleophilic addition of an amine to the carbonyl group of an aldehyde or ketone. fiveable.me This is followed by the elimination of a water molecule to form an imine (for primary amines) or an enamine (for secondary amines). In the context of synthesizing this compound, the condensation of cyclohexanecarboxaldehyde and cyclopentylamine would lead to the formation of the intermediate N-cyclohexylidenecyclopentylamine. This equilibrium reaction is often driven forward by the removal of water.

Once the imine intermediate is formed, it can be reduced to the target amine through catalytic hydrogenation. researchgate.netacsgcipr.org This method utilizes molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.orgcsic.es Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The hydrogenation of the C=N double bond of the imine is typically efficient and clean, with water being the only byproduct. u-tokyo.ac.jp This approach is considered environmentally benign, although it may require specialized equipment to handle hydrogen gas, sometimes at elevated pressures. acsgcipr.org The choice of catalyst can be crucial for selectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) | Widely used, effective for many functional groups. organic-chemistry.org |

| Platinum Oxide (PtO₂) | H₂, atmospheric pressure, often in acidic media | Highly active catalyst. |

| Raney Nickel | H₂, often at elevated temperature and pressure | Cost-effective, useful for large-scale synthesis. |

| Rhodium/Platinum Bimetallic Nanoparticles | H₂, mild conditions | Can facilitate reductive cross-amination. organic-chemistry.org |

An alternative to catalytic hydrogenation for the reduction of the imine intermediate is the use of hydride-based reducing agents. acs.orgyoutube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the imine.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose. ias.ac.inorganic-chemistry.org It is often used in alcoholic solvents like methanol (B129727) or ethanol. rsc.org For less reactive imines, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can be used. ugent.bemasterorganicchemistry.com However, LiAlH₄ is less selective and reacts violently with protic solvents, necessitating anhydrous conditions. libretexts.orgharvard.edu Another useful reagent is sodium cyanoborohydride (NaBH₃CN), which is particularly effective for one-pot reductive aminations because it is stable in mildly acidic conditions where imine formation is favorable, yet it selectively reduces the iminium ion over the carbonyl starting material.

| Hydride Reagent | Reactivity | Typical Solvents | Advantages/Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol rsc.org | Selective, easy to handle. ias.ac.inorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Anhydrous ethers (e.g., THF, diethyl ether) | Highly reactive, not selective, requires careful handling. ugent.bemasterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and Selective | Methanol, THF | Ideal for one-pot reactions, toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and Selective | Dichloroethane, THF | Excellent for a wide range of substrates, less toxic than NaBH₃CN. organic-chemistry.org |

Nucleophilic Substitution Reactions for Amine Synthesis

Nucleophilic substitution provides a classical and direct route to amines. rsc.org This strategy involves the reaction of an amine nucleophile with an electrophilic carbon atom bearing a suitable leaving group.

In this approach, one of the cycloalkylmethyl components would act as the electrophile, and the other cycloalkylamine would serve as the nucleophile. For instance, cyclohexylmethyl bromide could be reacted with cyclopentylamine. The lone pair of electrons on the nitrogen of cyclopentylamine attacks the carbon atom bonded to the bromine, displacing the bromide ion in an S_N2 reaction. fiveable.me A base is often required to neutralize the ammonium (B1175870) salt formed as a byproduct. libretexts.org A significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt. libretexts.orgchemistrysteps.com To achieve good yields of the desired secondary amine, reaction conditions such as stoichiometry and temperature must be carefully controlled. The choice of leaving group is also critical; good leaving groups are weak bases, such as halides (I⁻, Br⁻, Cl⁻) or sulfonates (e.g., tosylate, mesylate). organic-chemistry.org

Influence of Reaction Conditions on Selectivity

The synthesis of cycloalkyl(cycloalkyl)methanamines, such as this compound, is often achieved through reductive amination. This process involves the reaction of a carbonyl compound (a ketone or aldehyde) with an amine in the presence of a reducing agent. The selectivity of this reaction, which is the preference for the formation of the desired amine product over side products, is significantly influenced by various reaction parameters.

Temperature and Pressure: In industrial-scale reductive aminations, temperature and pressure are critical parameters. For instance, the reductive amination of precursor polyols may be carried out at temperatures ranging from 100°C to 240°C, with a more common range being 180°C to 220°C. Pressures can range from approximately 1,000 to 2,500 psi. google.com Lowering the cure temperature and/or time can be advantageous in achieving the desired properties of the final product. google.com

Catalysts: The choice of catalyst is crucial. Reductive amination can be performed with catalytic platinum, palladium, or nickel catalysts. wikipedia.org Iron-based catalysts have also been developed for the synthesis of a variety of acyclic and cyclic amines. google.com These catalysts can functionalize a broad range of aliphatic C-H bonds to form amines. google.com

Reducing Agents: The nature of the reducing agent plays a pivotal role in the selectivity of the reaction. Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): This reducing agent can also reduce the starting aldehyde or ketone. Therefore, it is typically added after the imine intermediate has had sufficient time to form. commonorganicchemistry.comsciencemadness.org

Sodium Cyanoborohydride (NaBH₃CN): This agent is less reactive and selectively reduces the imine intermediate over the carbonyl starting material, especially at mildly acidic pH (4-5). wikipedia.orgmasterorganicchemistry.com This allows for a "one-pot" reaction where the carbonyl, amine, and reducing agent are all present from the start. wikipedia.org However, it can produce toxic byproducts like HCN. wikipedia.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another common and effective reducing agent for one-pot reductive aminations. commonorganicchemistry.com

pH: The pH of the reaction medium is a critical factor, particularly in direct reductive amination. The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-5). masterorganicchemistry.com At this pH, the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic and halting the reaction. masterorganicchemistry.com

Solvent: The choice of solvent can also impact the reaction. For instance, when using sodium triacetoxyborohydride, which is water-sensitive, solvents like dichloromethane (B109758) (DCM), dioxane, or tetrahydrofuran (B95107) (THF) are typically used. commonorganicchemistry.com In contrast, sodium cyanoborohydride is often used with methanol. commonorganicchemistry.com

The following table summarizes the influence of various reaction conditions on the selectivity of reductive amination:

| Reaction Condition | Influence on Selectivity |

| Temperature | Affects reaction rate and can influence side product formation. Optimal ranges exist for specific reactions. google.com |

| Pressure | Particularly relevant in gas-phase reactions (e.g., with H₂ as the reductant), influencing reaction equilibrium and rate. google.com |

| Catalyst | The choice of metal catalyst (e.g., Pt, Pd, Ni, Fe) can determine the efficiency and selectivity of the hydrogenation step. wikipedia.orggoogle.com |

| Reducing Agent | The type of hydride donor (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) dictates whether a one-pot or two-step procedure is necessary and influences chemoselectivity. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com |

| pH | Crucial for the formation of the imine intermediate; mildly acidic conditions (pH 4-5) are generally optimal. masterorganicchemistry.com |

| Solvent | The solvent must be compatible with the chosen reducing agent and can influence reaction rates and equilibria. commonorganicchemistry.com |

Advanced Stereoselective Synthesis of Chiral Cycloalkyl(cycloalkyl)methanamines

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral cycloalkyl(cycloalkyl)methanamines requires advanced stereoselective methods. These methods aim to control the three-dimensional arrangement of atoms in the final product.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for producing enantiomerically pure compounds. york.ac.ukethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. york.ac.uk It directs the stereochemical outcome of a reaction, and is subsequently removed to yield the desired chiral product. york.ac.ukethz.ch

One notable example involves the use of hydroxypinanone, derived from α-pinene, as a chiral auxiliary. google.com This auxiliary can be used to direct the stereoselective alkylation of a corresponding ketimine, leading to the formation of enantiomerically pure α-cycloalkylalkyl substituted methanamines. google.com The Evans oxazolidinone is another well-known chiral auxiliary that can control the stereochemistry of reactions like Michael additions. york.ac.uksioc-journal.cn Chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes are also widely used in the synthesis of complex molecules. nih.gov

Diastereomeric Salt Formation for Enantiomeric Resolution

Enantiomeric resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. libretexts.orgresearchgate.net This technique involves reacting a racemic mixture of a chiral amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgresearchgate.net

For example, a racemic mixture of a chiral amine can be reacted with an enantiomerically pure acid like (+)-tartaric acid. libretexts.org This results in the formation of two diastereomeric salts: (R-amine)-(+)-tartaric acid and (S-amine)-(+)-tartaric acid. These salts can then be separated based on their differential solubility in a particular solvent. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org The choice of resolving agent and solvent is crucial for successful separation. researchgate.net Quinine, a naturally occurring chiral base, is often used for the resolution of acidic compounds. libretexts.orgnih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Generation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for synthesizing chiral amines. nih.govacs.org This technique involves the hydrogenation of a prochiral imine using a chiral catalyst, typically a complex of a transition metal (such as rhodium, ruthenium, or iridium) with a chiral ligand. nih.govajchem-b.com

The asymmetric hydrogenation of prochiral imines is one of the most direct ways to produce α-chiral amines. nih.govacs.org The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. ajchem-b.com For instance, iridium catalysts are known to be highly effective for the asymmetric hydrogenation of imines. ajchem-b.com The choice of the chiral ligand is critical for achieving high enantioselectivity. ajchem-b.com This method is considered a "green" strategy due to its high atom economy and minimal waste generation. nih.govacs.org

Radical-Based Synthetic Approaches to Cycloalkylmethylamines

Radical-based reactions offer alternative pathways for the synthesis of cycloalkylmethylamines. These methods involve the generation of highly reactive radical intermediates.

Photoinduced Charge-Transfer Complex Mechanisms for Radical Generation

A method for generating α-amino radicals through a photoinduced charge-transfer complex has been developed. cam.ac.ukcam.ac.uk This approach can be utilized in a multicomponent reaction to synthesize cyclopentyl methylamines. cam.ac.ukcam.ac.uk The process involves the single-electron reduction of an alkyliminium ion to an α-amino radical, which is achieved using an aromatic thiol and visible light irradiation. cam.ac.ukcam.ac.uk Mechanistic studies have supported the formation of a transient, ion-pair charge-transfer complex between the iminium and thiolate ions. cam.ac.ukcam.ac.uk Irradiation of this complex with visible light is believed to promote an electron transfer within the complex. cam.ac.ukcam.ac.uk

Another approach involves the formation of an electron-donor-acceptor (EDA) complex between a reductant and an N-hydroxyphthalimide (NHPI) ester. beilstein-journals.org Photoinduced single-electron transfer (SET) within this complex can lead to the formation of a substrate radical. beilstein-journals.org Additionally, photoinduced ligand-to-metal charge transfer (LMCT) has emerged as a powerful method for generating radicals from carboxylic acids and their derivatives, which can then be used in various synthetic transformations. rsc.org

Development of Chemoselective Radical Reductive Amination

Traditional reductive amination methods for synthesizing amines typically rely on the use of stoichiometric hydride reagents, such as sodium borohydride or sodium cyanoborohydride. nih.govresearchgate.net While effective, these methods can present challenges, particularly regarding chemoselectivity and the use of hazardous materials. researchgate.netresearchgate.net In recent years, significant advancements have been made in developing more selective and sustainable alternatives, with photoredox-catalyzed radical reductive amination emerging as a prominent strategy. nih.govacs.org

This modern approach utilizes a photocatalyst that, upon irradiation with visible light, initiates a single electron transfer process. nih.govacs.org The key step in this transformation involves the generation of an unprotected α-amino radical as a key intermediate. nih.govnih.gov This is typically achieved through the single electron oxidation of an aminal species, which is formed in situ from the corresponding aldehyde or ketone and amine. nih.gov The resulting α-amino radical can then be converted to the final amine product through various pathways, including hydrogen atom transfer. researchgate.netnih.gov

One of the primary advantages of this radical-based pathway is its operational simplicity and high functional group tolerance under mild reaction conditions. nih.govacs.org It avoids the need for strong, hazardous hydride reagents and often proceeds at room temperature. rsc.orgrsc.org Researchers have successfully employed this method for the direct synthesis of various amines, including tertiary benzylic amines, which are challenging to produce via traditional direct reductive amination. nih.gov

The development of novel photocatalysts has been central to the advancement of this methodology. A variety of catalysts, including those based on iridium and organic dyes like 4CzIPN, have been screened and optimized to enhance reaction yields and efficiency. nih.gov Furthermore, the methodology has been extended to the reductive amination of a wide range of carbonyl compounds and amines. rsc.org The chemoselectivity of these photoredox systems is a key feature, allowing for the reduction of the imine intermediate in the presence of other reducible functional groups. nih.gov

Industrial Scale-Up and Process Optimization for Cycloalkyl(cycloalkyl)methanamine Production

The transition from laboratory-scale synthesis to large-scale industrial production of cycloalkyl(cycloalkyl)methanamines requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. researchgate.net Reductive amination is a favored method for industrial amine synthesis due to its efficiency and the general availability of raw materials (ketones, aldehydes, and amines). researchgate.net The scale-up of this process involves moving from traditional batch processing to more advanced and efficient manufacturing technologies. manchester.ac.uk

A significant trend in modern chemical manufacturing is the adoption of continuous flow synthesis. vapourtec.combeilstein-journals.orgrsc.org Continuous flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), offer numerous advantages for the production of amines. rsc.org These systems allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency, higher yields, and enhanced safety profiles by minimizing the volume of hazardous materials at any given time. acs.orgresearchgate.net The development of a continuous flow process for N-methyl secondary amines, for example, demonstrated the production of multiple grams of product in a short time frame with an in-line workup, showcasing the efficiency of this approach. vapourtec.comacs.org

Process optimization for industrial-scale reductive amination is a multifaceted endeavor. Key parameters that must be carefully controlled include:

Catalyst Selection and Loading: Both heterogeneous and homogeneous catalysts are used in industrial amination. researchgate.net Optimization involves finding a catalyst that provides high activity and selectivity, is cost-effective, and, for homogeneous catalysts, can be efficiently separated from the product. researchgate.netrsc.org

Solvent and Reagent Concentration: The choice of solvent and the concentration of reactants are critical for maximizing reaction rates and minimizing side reactions.

Temperature and Pressure: These parameters directly influence reaction kinetics and selectivity. rsc.org Continuous flow systems allow for precise control, enabling operation in optimal temperature and pressure windows that might be unsafe or inefficient in large batch reactors. researchgate.net

Feed Strategy: In some cases, moving from a batch to a fed-batch process, where substrates are added over time, can overcome issues like enzyme instability or substrate inhibition, significantly increasing the product yield and turnover number. manchester.ac.uk

Modern optimization strategies often employ a Design of Experiments (DoE) approach to efficiently screen and model the effects of multiple process parameters simultaneously. manchester.ac.uk This statistical method allows for the identification of optimal reaction conditions with fewer experimental runs. Furthermore, the development of detailed kinetic models helps in understanding the reaction mechanism and predicting the process performance at scale, aiding in the design of control strategies for manufacturing campaigns. rsc.org For instance, a comprehensive assessment of a Ru-catalyzed direct asymmetric reductive amination was used to map a feasible operating region, which was crucial for a successful scale-up to manufacture thousands of kilograms of a pharmaceutical intermediate. rsc.org

Biocatalysis, using enzymes like imine reductases (IREDs), also presents a scalable and sustainable alternative for amine synthesis. manchester.ac.uknih.gov The scale-up of these enzymatic processes requires optimization of factors such as pH, temperature, enzyme and substrate concentration, and cofactor regeneration systems to ensure the economic viability of the biomanufacturing route. manchester.ac.uknih.gov

Chemical Reactivity and Derivatization of Cyclohexyl Cyclopentyl Methanamine Frameworks

Oxidative Transformations of the Amine Functionality

The secondary amine group in structures like cyclohexyl(cyclopentyl)methanamine is susceptible to oxidative transformations. The primary oxidative pathways for secondary amines are N-dealkylation and N-oxidation. uomustansiriyah.edu.iq

Oxidative N-dealkylation proceeds through the enzymatic or chemical oxidation of the carbon atom alpha to the nitrogen. mdpi.comminia.edu.eg This process, often catalyzed by cytochrome P450 enzymes in biological systems, forms an unstable carbinolamine intermediate. mdpi.comminia.edu.eg This intermediate then spontaneously decomposes, cleaving the carbon-nitrogen bond to yield a primary amine and a carbonyl compound (an aldehyde or ketone). mdpi.comencyclopedia.pub For this compound, this would result in the formation of either cyclopentylmethanamine (B1347104) and cyclohexanone, or cyclohexylamine (B46788) and cyclopentanecarboxaldehyde, depending on which cycloalkyl group is cleaved. In general, smaller alkyl groups are removed more rapidly in N-dealkylation processes. minia.edu.eg

N-oxidation of secondary amines leads to the formation of hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq This pathway is generally less common than oxidative dealkylation for secondary amines. uomustansiriyah.edu.iq

The susceptibility of secondary amines to these oxidative pathways is a critical consideration in medicinal chemistry and toxicology, as it represents a major route for the metabolism of amine-containing drugs. mdpi.comencyclopedia.pub

Table 1: General Oxidative Transformations of Secondary Amines

| Transformation | Reactant | Intermediate | Products | Notes |

| Oxidative N-Dealkylation | Secondary Amine | Carbinolamine | Primary Amine + Carbonyl Compound | A common metabolic pathway. uomustansiriyah.edu.iqmdpi.com |

| N-Oxidation | Secondary Amine | Hydroxylamine | Nitrone | Generally a less favored pathway compared to dealkylation. uomustansiriyah.edu.iq |

Substitution Reactions Involving Cycloalkyl(cycloalkyl)methanamine as a Reagent

The nucleophilic nature of the nitrogen atom in cycloalkyl(cycloalkyl)methanamines allows them to act as reagents in a variety of substitution reactions. The lone pair of electrons can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

While specific examples for this compound are not prevalent in the literature, the reactivity of the closely related dicyclohexylamine (B1670486) serves as an excellent model. Dicyclohexylamine is widely used as a reagent in organic synthesis. For instance, it can react with alkyl halides or acyl chlorides in nucleophilic substitution reactions to form tertiary amines or amides, respectively.

These amines can also be used as bases to deprotonate acidic compounds, forming salts. For example, dicyclohexylamine is known to form crystalline salts with N-protected amino acids, which can be useful for purification. atamankimya.com It has also been employed in the development of palladium catalysts for Suzuki coupling reactions and as an extractant in analytical chemistry. atamankimya.comlookchem.com

The steric bulk of the two cycloalkyl groups can influence the rate and outcome of these substitution reactions, potentially favoring certain products or hindering reactions with highly hindered electrophiles.

Role as a Synthetic Intermediate and Building Block for Complex Molecules

Cycloalkyl(cycloalkyl)methanamine frameworks are valuable synthetic intermediates and building blocks for the construction of more complex molecules, particularly in the fields of industrial chemicals and pharmaceuticals. oecd.org The ability of the amine group to undergo various transformations makes it a versatile handle for introducing nitrogen-containing functionalities into a target structure.

The analogous compound, dicyclohexylamine, is extensively used as an intermediate in the manufacturing of a wide array of products. oecd.org These include:

Corrosion inhibitors: Dicyclohexylamine and its derivatives are effective in protecting ferrous metals from corrosion, especially in steam pipes (B44673) and boilers. atamankimya.comlookchem.com

Rubber vulcanization accelerators: It is a precursor for the synthesis of sulfenamide (B3320178) accelerators, such as N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), which are crucial in the tire manufacturing process. oecd.org

Agrochemicals: It serves as a building block for herbicides, fungicides, and insecticides. chemimpex.com

Pharmaceuticals: The dicyclohexylamine moiety is found in some pharmacologically active compounds and is used as an intermediate in the synthesis of others. chemimpex.com

Given these applications for dicyclohexylamine, it is reasonable to infer that this compound could serve a similar role as a synthetic intermediate. The specific combination of cyclohexyl and cyclopentyl groups could be leveraged to fine-tune the physical and chemical properties of the final products, such as solubility, lipophilicity, and crystalline structure. For instance, N,2-substituted cycloalkylamines have been investigated as potent norepinephrine (B1679862) reuptake inhibitors, highlighting the importance of the cycloalkylamine scaffold in medicinal chemistry. nih.gov

Table 2: Industrial Applications of Dicyclohexylamine as a Synthetic Intermediate

| Application Area | Product Class | Reference |

| Industrial Chemicals | Corrosion Inhibitors | lookchem.comoecd.org |

| Rubber Industry | Vulcanization Accelerators | oecd.org |

| Agrochemicals | Pesticides, Herbicides | chemimpex.com |

| Textiles | Dyes, Auxiliaries | oecd.org |

| Pharmaceuticals | Active Pharmaceutical Ingredients | chemimpex.com |

Structure Activity Relationship Sar and Structural Modifications of Cycloalkyl Cycloalkyl Methanamine Derivatives

Systematic Evaluation of Cycloalkyl Ring Size and Conformation

Comparative Analysis of Cyclopentyl, Cyclohexyl, and Cyclobutyl Analogues

The biological activity of cycloalkyl(cycloalkyl)methanamine derivatives can be significantly influenced by the size of the cycloalkyl rings. Comparative studies of cyclopentyl, cyclohexyl, and cyclobutyl analogues have revealed that even a subtle change in ring size can lead to substantial differences in potency and efficacy.

For instance, in a series of N,2-substituted cycloalkylamines investigated as norepinephrine (B1679862) reuptake inhibitors, the cyclohexyl ring demonstrated the highest potency, followed by the cyclobutyl and then the cyclopentyl ring. nih.gov Conversely, in another study on small-molecule inhibitors of the hypoxia-inducible factor pathway, a comparison between cycloheptyl, cyclohexyl, and cyclopentyl derivatives indicated that smaller rings, such as cyclopentyl, were more favorable than larger rings like cyclohexyl. nih.gov Specifically, the cyclopentyl analogue (IC50 of 0.4 μM) was significantly more potent than the cyclohexyl analogue (IC50 of 8.2 μM). nih.gov

In the context of adenosine (B11128) A1 receptor antagonists, compounds with a cyclopentyl group generally showed a moderate preference and higher affinity over those with a cyclohexyl group. acs.org Similarly, for aminomethylcycline antibiotics, a cyclopentyl side chain resulted in comparable activity to a cyclohexyl side chain against certain bacteria but was particularly more active against S. pneumoniae. asm.org

Table 1: Comparative Activity of Cycloalkyl Analogues

| Compound Class | Target | Cyclobutyl Activity | Cyclopentyl Activity | Cyclohexyl Activity | Source |

|---|---|---|---|---|---|

| N,2-substituted cycloalkylamines | Norepinephrine Transporter | Intermediate Potency | Lower Potency | Highest Potency | nih.gov |

| HIF Pathway Inhibitors | Hypoxia Inducible Factor | IC50 = 0.25 μM | IC50 = 0.4 μM | IC50 = 8.2 μM | nih.gov |

| Adenosine Receptor Antagonists | Adenosine A1 Receptor | Not specified | Higher Affinity (Ki = 21 nM) | Lower Affinity (Ki = 43 nM) | acs.org |

| Aminomethylcyclines | Bacterial Ribosome | Not specified | Comparable to cyclohexyl, more active against S. pneumoniae | Potent activity (MIC 0.5-2 µg/ml) | asm.org |

| 2,4-disubstituted quinolines | Adenosine A3 Receptor | Lower Potency | Intermediate Potency | Higher Potency | scispace.com |

Influence of Ring Strain and Steric Hindrance on Molecular Recognition

The conformation of cycloalkyl rings is dictated by a balance of angle strain, torsional strain, and steric strain. These factors, collectively known as ring strain, influence the three-dimensional shape of the molecule and its ability to adopt the optimal conformation for binding to a biological target.

Cyclobutane has significant angle and torsional strain, forcing it into a puckered conformation. Cyclopentane has less angle strain but considerable torsional strain, which is relieved by adopting an "envelope" or "half-chair" conformation. Cyclohexane (B81311) can adopt a "chair" conformation, which is nearly free of both angle and torsional strain, making it the most stable cycloalkane.

The interplay between ring strain and steric hindrance is crucial for molecular recognition. In some cases, the inherent strain of a smaller ring might be advantageous if it pre-organizes the molecule into a conformation that is complementary to the binding site. In other instances, the flexibility of a larger, less strained ring might be necessary to allow for an induced-fit binding mechanism.

For example, in the study of hypoxia-inducible factor pathway inhibitors, the superior activity of the cyclobutyl derivative (IC50 of 0.25 μM) compared to the cyclopentyl (0.4 μM) and cyclohexyl (8.2 μM) analogues suggests that the specific puckered conformation and the potential ring strain of the cyclobutyl ring may contribute favorably to its interaction with the target. nih.gov

Stereochemical Configuration and Enantiomeric Purity in Molecular Interactions

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets are chiral environments that can differentiate between stereoisomers. The specific three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity.

Impact of Absolute Stereochemistry on Target Modulation

The absolute stereochemistry of chiral centers within cycloalkyl(cycloalkyl)methanamine derivatives can significantly influence their potency and selectivity. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. One enantiomer may be highly active, while the other may be less active or even inactive.

For example, in the case of the norepinephrine reuptake inhibitor viloxazine, the S-(-)-enantiomer is five times more potent than the R-(+)-enantiomer. nih.gov Similarly, for reboxetine, the S,S-(+)-enantiomer has a 130-fold higher inhibitory activity for the norepinephrine transporter compared to the R,R-(-)-reboxetine analogue. nih.gov

The importance of absolute stereochemistry has also been highlighted in studies of itraconazole, an antifungal agent with three chiral centers. The eight possible stereoisomers were synthesized and evaluated, revealing distinct antiangiogenic and antifungal activity profiles, which suggests different molecular mechanisms for these two activities. nih.gov

Cis-Trans Isomerism within Substituted Cycloalkyl Rings

When a cycloalkyl ring is substituted at two or more positions, cis-trans isomerism becomes possible. sparknotes.comlibretexts.orglibretexts.org Cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces. sparknotes.comlibretexts.orglibretexts.org These geometric isomers are distinct compounds with different physical and biological properties.

The relative orientation of substituents can dramatically affect how a molecule fits into a binding pocket. For instance, in a study of N,2-substituted cycloalkylamines, pharmacological characterization of all eight stereoisomers of the most potent compound revealed varying inhibitory potencies, with a preference for a trans-orientation of the N,2-substituted cyclopentyl moiety. nih.gov This indicates that the spatial arrangement of the substituents on the cyclopentyl ring is a critical determinant of activity.

Investigation of Substituent Effects on Core Amine Activity

The nature of substituents on the cycloalkyl(cycloalkyl)methanamine core can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

In a study of hypoxia-inducible factor pathway inhibitors, methylation of the secondary amine to a tertiary amine had no significant effect on activity, suggesting that in this particular scaffold, the presence of a hydrogen on the nitrogen was not critical for the observed biological effect. nih.gov However, the replacement of a phenyl ring with a cyclohexyl ring resulted in a loss of activity, indicating the importance of the aromatic system in that position for that specific target. nih.gov

In another series of compounds targeting the A1 adenosine receptor, the introduction of a 2-chlorobenzyl group at the 3-position of a triazolopyrimidine core resulted in the highest affinity, followed by benzyl (B1604629) and then phenethyl groups. acs.org This demonstrates that both electronic and steric factors of the substituent play a role in modulating the activity.

Alkyl and Aryl Group Modifications

The nature and size of alkyl and aryl substituents on the cycloalkyl(cycloalkyl)methanamine scaffold play a critical role in determining the potency and selectivity of these compounds for their biological targets.

Alkyl Group Modifications

Research into the structure-activity relationships (SAR) of various cycloalkyl(cycloalkyl)methanamine derivatives has demonstrated that the size and branching of alkyl groups can significantly impact biological activity. For instance, in a series of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1) inhibitors, compounds with α-branched groups at certain positions displayed the best potency. Specifically, isopropyl, t-butyl, 3-pentyl, cyclopentyl, and cyclohexyl substituted inhibitors were found to be highly potent. nih.gov Conversely, a decrease in potency was observed with both smaller (methyl) and larger (cycloheptyl) derivatives. nih.gov This suggests an optimal size and shape for the alkyl substituent to fit within the binding pocket of the target protein.

Further studies have shown that extending the alkyl chain can also lead to a significant drop in potency. For example, changing a cyclohexyl group to a cyclohexylmethyl group, and further to a cyclohexylethyl group, resulted in a notable decrease in activity. nih.gov Similarly, replacing a cyclopentyl group with a cyclopentylmethyl group led to a greater than 15-fold loss in potency. nih.gov This indicates that the proximity of the cycloalkyl ring to the core structure is crucial for maintaining high affinity.

The following table summarizes the impact of different alkyl substitutions on the inhibitory activity of certain cycloalkyl(cycloalkyl)methanamine derivatives against EZH2 and EZH1.

| Alkyl Substituent | EZH2 IC50 (nM) | EZH1 IC50 (nM) |

| Isopropyl | < 10 | 69 - 127 |

| t-Butyl | < 10 | 69 - 127 |

| 3-Pentyl | < 10 | 69 - 127 |

| Cyclopentyl | < 10 | 69 - 127 |

| Cyclohexyl | < 10 | 69 - 127 |

| Methyl | 10-20 fold less potent | Not appreciable |

| Cycloheptyl | 10-20 fold less potent | Not appreciable |

| Cyclohexylmethyl | Significant drop in potency | - |

| Cyclohexylethyl | Significant drop in potency | - |

| Cyclopentylmethyl | > 15-fold potency loss | - |

In another study focusing on adenosine receptor antagonists, it was observed that the absence of affinity for the receptor in ligands bearing cyclopentyl or cyclohexyl groups at a specific position confirmed the importance of (hetero)aromatic substituents at those positions for recognition and binding. nih.gov This highlights that the optimal substituent is highly dependent on the specific biological target.

Aryl Group Modifications

The introduction of aryl groups, which are aromatic hydrocarbon rings, can also significantly modulate the activity of cycloalkyl(cycloalkyl)methanamine derivatives. In the context of GPR88 agonists, the potency of compounds was found to be correlated with their lipophilicity, which is influenced by the nature of the aryl substituent. nih.gov For instance, a significant improvement in activity was observed when a phenyl group was extended a single carbon away from the amine of an aminomethyl side chain. asm.org

In a series of 2,4-disubstituted quinolines, which are structurally related to cycloalkyl(cycloalkyl)methanamines, the presence of a (substituted) phenyl ring at a particular position generally resulted in the most potent allosteric enhancers. scispace.com However, replacing the phenyl ring with other groups like benzyl, cyclopentyl, or indazole abolished the desired effect. scispace.com This underscores the specific electronic and steric requirements of the binding site.

Halogenation and its Effect on Electronegativity and Interaction Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of cycloalkyl(cycloalkyl)methanamine derivatives can profoundly alter their physicochemical properties and, consequently, their biological activity. Halogenation primarily affects the electronegativity and the interaction profile of the molecule.

Furthermore, halogenation can alter the electron distribution within the molecule, thereby affecting its polarity and ability to cross biological membranes. In some cases, halogenation is a key factor for biological activity. For instance, the structure-activity relationship of certain spiro-pyrrolothiazole derivatives as anti-tubercular agents indicated an order of activity where bromine substitution was more effective than no substitution or nitro group substitution (Br>H>NO2). tandfonline.com

The following table illustrates the effect of halogenation on the biological activity of certain compounds.

| Compound Series | Halogen Substitution | Effect on Activity | Reference |

| Spiro-pyrrolothiazole derivatives | Bromine | Increased anti-tubercular activity | tandfonline.com |

| (N)-methanocarba-adenosine derivatives | 2-Iodo | Favored 5-HT2B vs. 5-HT2CR affinity | nih.gov |

Conformational Flexibility and its Implications for Molecular Binding

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. The conformational flexibility of cycloalkyl(cycloalkyl)methanamine derivatives, which refers to their ability to adopt different spatial arrangements, has significant implications for their molecular binding.

The rigidity or flexibility of the cycloalkyl rings and the linker connecting them can influence how well the molecule fits into the binding site of a receptor or enzyme. A more rigid structure may pre-organize the molecule into a bioactive conformation, leading to a higher binding affinity. Conversely, a more flexible molecule may be able to adapt its shape to fit into a variety of binding pockets, but this can come at an entropic cost upon binding.

Studies on intrinsically disordered proteins (IDPs) have highlighted the importance of conformational flexibility in molecular interactions. nih.gov These proteins are highly flexible and can undergo a transition from a disordered to an ordered state upon binding to their targets. nih.gov Similarly, the flexible side chains of cycloalkyl(cycloalkyl)methanamine derivatives can adopt specific conformations to optimize interactions with the binding site.

In the context of drug design, constraining the conformational flexibility of a molecule can be a useful strategy to enhance its potency and selectivity. For example, replacing a flexible ribose moiety with a rigid Northern (N)-methanocarba moiety in adenosine derivatives was found to decrease affinity for the A2A receptor while increasing it for the A1 and A3 receptors. acs.org This demonstrates how restricting conformational freedom can lead to subtype selectivity.

The design of linkers in bifunctional molecules, which often contain cycloalkyl groups, also highlights the importance of conformational flexibility. google.com The linker's length and flexibility are selected to hold the two functional parts of the molecule at a specific distance and geometry to facilitate simultaneous binding to two different targets. google.com

Comparative Structural Biology of Arylcyclohexylamine and Cycloalkyl(cycloalkyl)methanamine Architectures

Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are a well-studied class of compounds known for their dissociative anesthetic and psychoactive properties. greenhousetreatment.comnih.gov They are characterized by an aryl group and an amine-containing cyclohexyl ring. In contrast, cycloalkyl(cycloalkyl)methanamines feature two cycloalkyl rings attached to a methanamine core. While both classes of compounds can interact with the central nervous system, their distinct structural architectures lead to differences in their biological profiles.

The aryl ring in arylcyclohexylamines is crucial for their interaction with targets like the NMDA receptor. nih.gov The electronic properties and substitution pattern of the aryl ring significantly influence the compound's affinity and activity. For example, the presence of a chlorine atom in the ortho position of the phenyl ring in ketamine is a key structural feature. google.com

The conformational possibilities of the two classes of compounds also differ. The cyclohexyl ring in both architectures can adopt various chair and boat conformations. However, the presence of a planar aryl ring in arylcyclohexylamines introduces a degree of rigidity that is absent in the more flexible dicycloalkyl structure of cycloalkyl(cycloalkyl)methanamines. This difference in conformational freedom can have a profound impact on how these molecules present their pharmacophoric features to their respective biological targets.

The following table provides a comparative overview of the key structural features of arylcyclohexylamine and cycloalkyl(cycloalkyl)methanamine architectures.

| Feature | Arylcyclohexylamine | Cycloalkyl(cycloalkyl)methanamine |

| Core Structure | Aryl group and an amine-containing cyclohexyl ring. nih.gov | Two cycloalkyl rings attached to a methanamine core. |

| Key Functional Group | Aromatic (aryl) ring. | Second cycloalkyl ring. |

| Primary Biological Targets (Examples) | NMDA receptor. nih.gov | Serotonin (B10506) receptors, Cannabinoid receptors, EZH1/EZH2. nih.govnih.govsmolecule.com |

| Conformational Characteristics | Presence of a rigid, planar aryl group influences overall conformation. | Generally more flexible due to the presence of two non-planar cycloalkyl rings. |

Computational Chemistry and Molecular Modeling Studies Applied to Cyclohexyl Cyclopentyl Methanamine Architectures

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its properties and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. imperial.ac.ukals-journal.com Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. imperial.ac.uk This approach is widely applied to predict a range of molecular properties. mdpi.com For Cyclohexyl(cyclopentyl)methanamine, DFT calculations can be used to optimize the molecular geometry to its lowest energy state, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating critical molecular-level descriptors, such as molecular orbital energy levels (HOMO and LUMO), atomic charge distributions, and molecular electrostatic potential (MEP) maps. als-journal.commdpi.compku.edu.cn The MEP surface, for instance, visually represents the charge distribution, highlighting electron-rich regions (typically around the nitrogen atom's lone pair) that are susceptible to electrophilic attack and electron-poor regions. als-journal.com Different functionals within DFT, such as B3LYP or PBE0, are often employed to study reaction mechanisms and molecular spectroscopy. mdpi.com The choice of functional and basis set, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. als-journal.com

Charge-transfer (CT) complexes are associations between an electron donor and an electron acceptor molecule. Aliphatic amines, including secondary amines like this compound, can act as electron donors due to the lone pair of electrons on the nitrogen atom. nih.govoup.com Spectrophotometric studies have shown that aliphatic amines react with acceptor molecules to form colored CT complexes. nih.gov The stability and absorption maxima of these complexes depend on the nature of the amine (primary, secondary, or tertiary) and the steric bulk of its substituents. nih.govoup.com

The acid-base dissociation constant (pKa) and the partition coefficient (LogP) are fundamental physicochemical properties. The pKa value indicates the strength of a molecule as a base, while LogP measures its lipophilicity. Accurately predicting these values is crucial in many chemical and pharmaceutical contexts. Computational methods offer a rapid and efficient alternative to experimental determination. srce.hr

Various computational approaches exist for pKa prediction, ranging from sophisticated quantum mechanical calculations to simpler, faster models. srce.hrresearchgate.net Methods based on DFT and continuum solvation models can calculate the free energy change of the protonation reaction in solution to predict pKa. researchgate.net Simpler, semi-empirical quantum methods like PM6 have also been used to develop models that correlate calculated partial atomic charges with experimental pKa values for aliphatic amines. srce.hr For cyclic amines, empirical correction factors may be necessary to improve the accuracy of predictions. mdpi.com Group-additivity methods, such as the Perrin, Dempsey, and Serjeant (PDS) model, offer a "pencil-and-paper" alternative that can sometimes outperform more computationally intensive methods for specific classes of compounds. researchgate.netbac-lac.gc.ca

Below is a table of computationally predicted pKa and LogP values for this compound and related cycloalkylamines to illustrate the application of these predictive models.

| Compound Name | Predicted pKa | Predicted LogP | Prediction Method |

| This compound | 10.8 ± 0.5 | 3.9 ± 0.4 | Various QSPR Models |

| Dicyclohexylamine (B1670486) | 11.2 ± 0.3 | 4.3 ± 0.3 | Various QSPR Models |

| Cyclohexylamine (B46788) | 10.64 | 1.49 | Experimental/Predicted |

| Cyclopentylamine (B150401) | 10.5 | 1.03 | Experimental/Predicted |

Note: The values for this compound are estimates based on quantitative structure-property relationship (QSPR) models and comparison with analogous structures. Actual experimental values may vary.

Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals. e-bookshelf.dewikipedia.org These effects, which result from favorable orbital overlap between a donor (e.g., a bonding σ orbital or a non-bonding n orbital) and an acceptor (e.g., an anti-bonding σ* orbital), play a critical role in dictating the conformational preferences and reactivity of molecules. wikipedia.orgimperial.ac.uk

In this compound, stereoelectronic effects govern the conformational energy landscape. The cyclohexane (B81311) ring is known to adopt a stable chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) is influenced by stereoelectronic interactions. For instance, the preference for an equatorial substituent is a classic example of avoiding destabilizing steric interactions, but it is also influenced by hyperconjugation (σ-σ* interactions). e-bookshelf.de

Computational methods are essential for mapping the conformational energy landscape. By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation as well as the energy barriers to rotation and ring interconversion. ethz.ch For the cyclopentyl ring, which is more flexible than the cyclohexane ring, this analysis would detail the low-energy barrier pseudorotation pathways between envelope and twist conformations. Understanding these subtle electronic interactions provides a more accurate picture of molecular structure beyond simple steric considerations. escholarship.org

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment. mdpi.com

The cycloalkyl groups in this compound are not rigid structures. They exhibit significant flexibility that is essential to their chemical behavior. unito.itnih.gov MD simulations are an ideal tool for exploring this dynamic nature. nih.gov

For the cyclohexane moiety, MD simulations can model the chair-to-boat-to-twist-boat interconversions. The frequency and pathways of these ring flips can be studied as a function of temperature, and the energy barriers for these processes can be calculated. nih.gov The cyclopentyl ring, being more flexible, undergoes rapid pseudorotation, a motion that allows it to explore a wide range of conformations with very low energy cost. MD simulations can capture this fluid behavior. researchgate.net

Simulating Ligand-Macromolecule Interaction Dynamics

The dynamic nature of interactions between ligands and their macromolecular targets is fundamental to understanding biological function. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to observe these interactions at an atomic level. uq.edu.au For cycloalkyl(cycloalkyl)methanamine scaffolds, such as this compound, MD simulations can elucidate the conformational changes that both the ligand and the protein undergo upon binding. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights into the stability of binding poses, the role of solvent molecules, and the energetic landscape of the binding process. uq.edu.au

Kinetic studies on related compounds like cyclohexylmethylamine have been augmented with molecular dynamics calculations to understand the mechanics of guest ingress and egress from host molecules. researchgate.net These simulations suggest that different protonation states of the amine can lead to distinct interaction pathways, with the neutral amine form experiencing direct inclusion into a binding cavity, while the protonated ammonium (B1175870) form may be hindered by the formation of an intermediate association complex. researchgate.net Such dynamic insights are crucial for predicting binding kinetics and residence times, which are increasingly recognized as important parameters for drug efficacy. The application of these simulation techniques to this compound would allow researchers to map its interaction pathways with specific protein targets, revealing key transitional states and energetic barriers that govern the binding and unbinding events.

Structure-Based Computational Design Methodologies for Cycloalkyl(cycloalkyl)methanamines

The rational design of novel therapeutic agents frequently employs structure-based computational methodologies. These approaches leverage three-dimensional structural information of biological targets to design or optimize ligands with improved affinity and selectivity. nih.gov For the Cycloalkyl(cycloalkyl)methanamine class of compounds, these design strategies are instrumental in exploring the chemical space and identifying derivatives with enhanced biological activity.

In Silico Affinity Modeling Utilizing X-ray Crystallographic Data

A cornerstone of structure-based drug design is the use of atomic-resolution structural data, primarily derived from X-ray crystallography. nih.gov This data provides a static snapshot of how a ligand binds to its target, which can be used to build in silico affinity models. These models, in turn, guide the design of new molecules with predicted improvements in binding. acs.orged.ac.uk

For instance, in the optimization of cyclophilin inhibitors, an in silico affinity model was developed based on the X-ray crystal structure of a ligand in complex with its target protein. acs.orged.ac.uk This model was then used to predict the binding free energies of proposed structural analogs. Free energy perturbation (FEP) simulations, a sophisticated computational technique, can be employed to rank the affinity of these analogs with considerable accuracy. acs.orged.ac.uk This approach was used to evaluate modifications in various pockets of the cyclophilin binding site, including the exploration of different cycloalkyl groups. acs.orged.ac.uk The replacement of a methyl-substituted group with larger cyclopentyl and cyclohexyl moieties was assessed, revealing that these modifications did not significantly alter affinity but did increase lipophilicity, a critical parameter for drug development. acs.org This demonstrates how affinity models built on crystallographic data allow for the virtual testing of hypotheses, prioritizing synthetic efforts on the most promising compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model is a key step in computational drug design, enabling the prediction of activity for novel, unsynthesized molecules. The foundation for any QSAR model lies in comprehensive Structure-Activity Relationship (SAR) data. acs.org

For cycloalkyl(cycloalkyl)methanamine architectures, SAR exploration is crucial. Studies on structurally related antagonists for adenosine (B11128) receptors have shown that the nature of cyclic substituents is critical for receptor recognition and binding. acs.org For example, the absence of affinity in ligands bearing cyclopentyl or cyclohexyl groups at certain positions confirmed the importance of aromatic moieties at those specific sites for receptor interaction. acs.org In other systems, like cyclophilin inhibitors, the substitution of linear or branched alkyl groups with cycloalkyl groups led to a loss of affinity, indicating a specific spatial and electronic requirement in the binding pocket. ed.ac.uk

The amine function, common to this class of compounds, allows the molecule to act as a base and participate in hydrogen bonding, which significantly influences interactions with receptors and enzymes. A systematic collection of such SAR data, detailing how variations in the cycloalkyl rings and the linker affect biological endpoints, would provide the necessary dataset to build a predictive QSAR model for the Cycloalkyl(cycloalkyl)methanamine series.

Elucidation of Molecular Recognition Features: Hydrophobic Pockets, Hydrogen Bonding Networks, and π-π Stacking Interactions

Understanding the specific molecular interactions that drive ligand binding is paramount for effective structure-based design. For cycloalkyl(cycloalkyl)methanamine compounds, key recognition features include interactions with hydrophobic pockets and the formation of hydrogen bonds.

The cyclohexyl and cyclopentyl groups are inherently lipophilic and are well-suited to occupy hydrophobic pockets on a protein's surface. Computational modeling of cyclophilin inhibitors, for example, involved assessing how different substituents engage three distinct pockets, with cycloalkyl groups being considered for deeper exploration of these regions. acs.orged.ac.uk The design of inhibitors targeting WDR5 has also involved strategies to occupy specific hydrophobic pockets (S4 and S7) by modifying the core structure of the ligands. nih.gov

The primary amine of this compound is a critical functional group that can act as a hydrogen bond donor. In a biological environment, this amine is likely protonated, forming an ammonium ion that can establish strong electrostatic and hydrogen-bonding interactions with acceptor groups (e.g., carboxylate side chains of aspartate or glutamate) on the target protein. The strategic placement of this amine group is therefore essential for anchoring the ligand in the binding site. While the saturated cycloalkyl rings preclude π-π stacking interactions, related design efforts often involve hybrid structures that incorporate aromatic rings to exploit such interactions, further highlighting the modularity of structure-based design. acs.orgnih.gov

Predictive Modeling for Molecular Interaction with Enzymatic Systems

Predictive computational models are invaluable for understanding and modulating the interaction of small molecules with enzymatic systems. These models can range from molecular docking, which predicts the preferred binding orientation of a ligand, to more complex methods like MD and FEP simulations that calculate binding free energies. uq.edu.au

The application of such models is evident in the development of inhibitors for various enzymes. For instance, computational experiments were deemed essential to guide the future design of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme containing a heme iron. nih.gov For cyclophilin inhibitors, FEP scans were used to predict how modifications to different parts of the ligand would affect affinity for the enzyme's active site. ed.ac.uk Similarly, in the development of inhibitors for lysyl‐tRNA synthetase (KRS), a key enzyme in protein synthesis, structure-activity relationship studies were conducted by introducing various lipophilic substituents, including cyclohexyl moieties, to mimic and optimize interactions within the enzyme's binding site. nih.gov

For this compound, predictive modeling could be used to screen a virtual library of potential enzyme targets, identifying those with favorable binding characteristics. Once a target is identified, these models can further guide the optimization of the cycloalkyl scaffolds to maximize potency and selectivity, for instance by predicting whether a cyclohexyl or cyclopentyl ring provides a better fit for a specific hydrophobic pocket within the enzyme's active site.

Data Tables

Table 1: Computational Properties of a Cycloalkyl(cycloalkyl)methanamine Analog

| Compound Name | Molecular Formula | TPSA | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

| [1-(cyclopentyloxy)cyclohexyl]methanamine | C₁₂H₂₃NO | 35.25 | 2.6072 | 2 | 1 | 3 |

Data sourced from computational chemistry analysis. chemscene.com

Table 2: Exemplary Structure-Activity Relationship (SAR) Insights for Cycloalkyl-Containing Ligands

| Target/System | Structural Modification | Observed Effect on Activity/Affinity | Source |

| Cyclophilin A | Replacement of methyltetrazole with cyclopentyl or cyclohexyl tetrazole | No significant change in affinity, but significantly increased lipophilicity (cLogP). | acs.org |

| Adenosine A1 Receptor | Introduction of cyclopentyl or cyclohexyl groups at the R4 position | Complete loss of receptor affinity, confirming the need for an aromatic substituent at this position. | acs.org |

| Cyclophilin B | Replacement of ortho-bromo phenyl pyrrolidine (B122466) with cycloalkyl groups | Led to a loss of affinity, indicating a specific requirement for the aromatic substituent. | ed.ac.uk |

Advanced Research Applications and Potentials of Cyclohexyl Cyclopentyl Methanamine Analogues

Contributions to the Design and Optimization of Bioactive Molecules

The cyclohexyl and cyclopentyl groups offer a unique combination of lipophilicity, steric bulk, and conformational rigidity that medicinal chemists can exploit to optimize the properties of drug candidates. The interchangeability of these groups, or their substitution for other cyclic or acyclic moieties, provides a powerful strategy for refining a molecule's structure-activity relationship (SAR).

Research has shown that incorporating these cycloalkyl groups can significantly influence a compound's potency and selectivity. In the development of novel inhibitors for the Hypoxia-Inducible Factor (HIF) pathway, replacing a phenyl group on a pyranopyridine core with either a cyclopentyl or a cyclohexyl group was found to be an effective modification for maintaining inhibitory activity. nih.gov Similarly, in the design of spirochromone derivatives as potential antitubercular agents, molecules containing cyclopentyl and cyclohexyl groups exhibited comparable and excellent activity. tandfonline.com

The subtle differences between the five- and six-membered rings can also be leveraged for optimization. For instance, in the development of adenosine (B11128) receptor antagonists, compounds with a cyclopentylamino substituent showed a moderate preference and higher potency over the corresponding cyclohexylamino analogues. acs.org Conversely, studies on Hedgehog (Hh) pathway inhibitors demonstrated that a bulky cyclohexyl group could successfully replace a phenyl ring while retaining the molecule's potency. nih.gov This strategic substitution is a key element in lead optimization, where researchers aim to enhance target engagement while improving metabolic stability and other pharmacokinetic properties. core.ac.ukunibo.it The choice between a cyclopentyl or cyclohexyl moiety can therefore be a critical decision in balancing a molecule's biological activity with its drug-like properties. nih.gov

Table 1: Impact of Cycloalkyl Groups on Bioactive Molecule Optimization

| Target/Application | Compound Class | Finding | Reference |

|---|---|---|---|

| HIF Pathway Inhibition | Pyrano(3,2b)pyridines | Replacement of a phenyl group with cyclopentyl or cyclohexyl groups was effective for inhibitory activity. | nih.gov |

| Serotonin (B10506) Receptors (5-HT2B/2C) | (N)-methanocarba-adenosine derivatives | Cycloalkyl rings as large as cyclopentyl and cyclohexyl were included in SAR studies to tune receptor affinity and selectivity. | nih.gov |

| Antitubercular Agents | Spirochromone derivatives | Cyclopentyl and cyclohexyl groups at a specific position showed similar, excellent activity against Mycobacterium tuberculosis. | tandfonline.com |

| Hedgehog Pathway Inhibition | Pyridyl-based inhibitors | Exchanging a phenyl ring with a bulky alkyl group, such as cyclohexyl, retained the potency of the inhibitors. | nih.gov |

| Adenosine A1 Receptor Ligands | 1,2,3-triazolo[4,5-d]pyrimidines | Compounds with cyclopentylamino and cyclohexylamino groups were among the most active, with a moderate preference for the cyclopentyl derivative. | acs.org |

| Mitogen- and stress-activated kinase-1 (MSK-1) Inhibition | Benzimidazole derivatives | Substitution with cyclohexyl or cyclopentyl groups affords potent MSK-1 inhibitory compounds. | researchgate.net |

Development of Ligands for Modulating Protein and Enzyme Activity in Research Settings

Analogues of cyclohexyl(cyclopentyl)methanamine are valuable tools for creating specific ligands that can modulate the function of proteins and enzymes. These ligands are essential for basic research, allowing scientists to probe the roles of specific biological targets in cellular processes and disease models. The amine group provides a convenient attachment point for various substituents, while the cycloalkyl groups help to position the molecule within the binding pockets of target proteins.

This scaffold has been successfully employed to develop antagonists for G protein-coupled receptors (GPCRs), such as serotonin and adenosine receptors. nih.gov For example, a series of N6-substituted adenosine analogues featuring dicyclopropyl-methyl, cyclopentyl, and cyclohexyl groups were synthesized and identified as potent and selective antagonists for the 5-HT2B and 5-HT2C serotonin receptors. nih.gov These selective ligands are crucial for studying the distinct physiological roles of these receptor subtypes.

In another study, researchers developed high-affinity ligands for the A1 adenosine receptor using a 1,2,3-triazolo[4,5-d]pyrimidine core. acs.org The most active compounds in this series featured cycloalkylamino substituents, specifically cyclopentylamino and cyclohexylamino groups, demonstrating the importance of this moiety for achieving high-affinity binding. acs.org Furthermore, the development of inhibitors for enzymes like cyclophilins and various kinases has benefited from this structural template. researchgate.netacs.org The ability to create a diverse library of compounds by varying the cycloalkyl groups and other substituents allows for the systematic exploration of a target's binding site, leading to the discovery of highly potent and selective modulators for research use. google.com

Table 2: Cycloalkylmethanamine Analogues as Research Ligands

| Target Protein/Enzyme | Ligand Type | Role of Cycloalkyl Moiety | Reference |

|---|---|---|---|

| 5-HT2B/2C Serotonin Receptors | Antagonist | Cyclopentyl and cyclohexyl groups were part of the SAR studies to achieve high affinity and selectivity. | nih.gov |

| A1 Adenosine Receptor | Antagonist | Cyclopentylamino and cyclohexylamino groups were identified as key substituents for high-affinity binding. | acs.org |

| Cyclophilin B | Inhibitor | Cyclopentyl and cyclohexyl substituted tetrazoles were synthesized to probe a specific binding pocket and modulate protein activity. | acs.org |

| Mitogen- and stress-activated kinase-1 (MSK-1) | Inhibitor | The presence of a cyclohexyl or cyclopentyl group afforded potent inhibitory activity. | researchgate.net |

| Hypoxia-Inducible Factor (HIF-1) | Pathway Inhibitor | Cyclopentyl and cyclohexyl groups were effective replacements for a phenyl group in small molecule inhibitors used to probe the pathway. | nih.gov |

Role in the Discovery of Investigational Agents for Cellular Pathway Research (e.g., Hypoxia-Inducible Factor Pathway)

The this compound scaffold and its derivatives have played a significant role in the discovery of investigational agents used to study critical cellular signaling pathways, most notably the Hypoxia-Inducible Factor (HIF) pathway. The HIF pathway is a central regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in cancer progression and other diseases. nih.gov Small molecules that can inhibit this pathway are therefore highly valuable as research tools and potential therapeutic leads. nih.govgoogle.com

A comprehensive study on the design and synthesis of novel HIF pathway inhibitors revealed the utility of the cycloalkyl motif. nih.gov In a series of pyranopyridine-based inhibitors, compounds where a phenyl group was replaced by a cyclopentyl or cyclohexyl group effectively inhibited HIF-mediated gene transcription. nih.gov This demonstrates that the steric and electronic properties of these cycloalkyl groups are well-suited for interaction with targets within the HIF signaling cascade. Patents for other heterocyclic modulators of HIF activity also list cycloalkyl groups, including cyclopentyl and cyclohexyl, as key structural components. google.comgoogle.com